molecular formula C18H23N3O2S B2927026 2-(ethylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1705097-50-2

2-(ethylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2927026
CAS RN: 1705097-50-2
M. Wt: 345.46
InChI Key: ZHPSPIUOWLANTA-UHFFFAOYSA-N
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Description

The compound “2-(ethylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide” appears to contain several functional groups including an ethylthio group, a pyrazole ring, a tetrahydropyran ring, and an amide group . These functional groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the pyrazole and tetrahydropyran rings could potentially introduce steric hindrance and affect the overall conformation of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could potentially increase its polarity and affect its solubility in different solvents .

Scientific Research Applications

Heterocyclic Synthesis and Antiviral Applications

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Explores the synthesis of pyrazole, isoxazole, and other derivatives from thiophenylhydrazonoacetates, showcasing the compound's utility in creating complex heterocyclic structures (Mohareb et al., 2004).
  • Antiavian Influenza Virus Activity : Discusses benzamide-based 5-aminopyrazoles and their derivatives showing significant anti-influenza A virus activities, illustrating potential antiviral applications (Hebishy et al., 2020).

Structural and Synthetic Studies

  • Enaminones Synthesis and Structures : Details the synthesis of enaminones and their structural studies, contributing to the understanding of molecular configurations and potential applications in material science (Brbot-Šaranović et al., 2000).
  • Catalyst-Free Synthesis of Benzamide Derivatives : Presents a catalyst-free method for synthesizing benzamide derivatives, emphasizing the importance of efficient synthetic pathways in pharmaceutical development (Liu et al., 2014).

Antioxidant and Antimicrobial Agents

  • Synthesis of Thiazoles as Antioxidant Additives : Explores the creation of thiazoles for use as antioxidant additives in lubricating oils, demonstrating the compound's potential in industrial applications (Amer et al., 2011).
  • Antibacterial and Antifungal Pyrazoline and Pyrazole Derivatives : Investigates new pyrazoline and pyrazole derivatives for antibacterial and antifungal activities, indicating the role of such compounds in developing new antimicrobial agents (Hassan, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could potentially pose a dust explosion hazard. If it’s a liquid, it could potentially pose a fire hazard .

Future Directions

The future directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-ethylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-24-17-6-4-3-5-16(17)18(22)20-15-11-19-21(13-15)12-14-7-9-23-10-8-14/h3-6,11,13-14H,2,7-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPSPIUOWLANTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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